4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound with a unique structure that combines acetylphenyl, chlorophenyl, and isoxazolecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenyl isocyanate with 2-chlorophenylacetic acid in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 4-Acetylphenyl (2-chlorophenyl)methanesulfonate
- N-(4-Acetylphenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
Comparison: Compared to similar compounds, 4-Acetylphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate exhibits unique structural features that contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H14ClNO4 |
---|---|
Molecular Weight |
355.8g/mol |
IUPAC Name |
(4-acetylphenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H14ClNO4/c1-11(22)13-7-9-14(10-8-13)24-19(23)17-12(2)25-21-18(17)15-5-3-4-6-16(15)20/h3-10H,1-2H3 |
InChI Key |
VXSKNGNEBCPOSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C(=O)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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